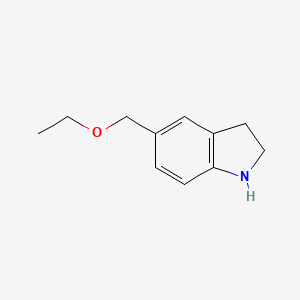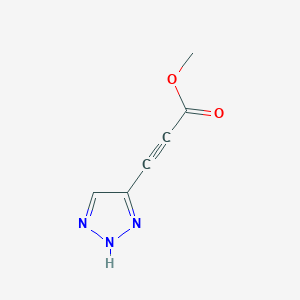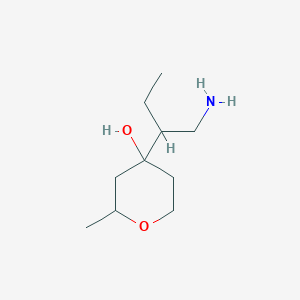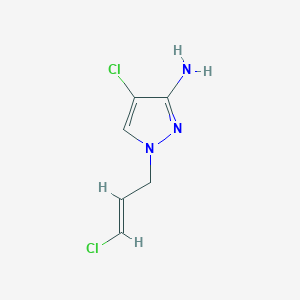![molecular formula C10H11N3O2 B13184904 1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane. The subsequent addition of phosphorus oxychloride yields the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to purine bases, which are essential components of DNA and RNA.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. Due to its structural similarity to purine bases, it can potentially interfere with nucleic acid synthesis and function. This interference can lead to the inhibition of cell proliferation, making it a candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substituents.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different arrangement of nitrogen atoms in the pyrazole ring.
1,3,5-Trimethylpyrazole-4-carboxylic acid: A compound with a similar pyrazole core but different functional groups
Uniqueness
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1,3,5-trimethylpyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-7-6(2)12-13(3)9(7)11-8(5)10(14)15/h4H,1-3H3,(H,14,15) |
Clave InChI |
MNGBCAWPKWWQNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1C(=O)O)N(N=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)





![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)

![Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184894.png)



